molecular formula C5H11NO B12844858 2-Methyltetrahydrofuran-2-amine CAS No. 292054-36-5

2-Methyltetrahydrofuran-2-amine

Cat. No.: B12844858
CAS No.: 292054-36-5
M. Wt: 101.15 g/mol
InChI Key: JZJSOBCRHDVGMH-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-2-amine (CAS 292054-36-5) is an amine derivative of 2-methyltetrahydrofuran. Its molecular formula is C5H11NO and it has a molecular weight of 101.15 g/mol . This compound features an amine functional group attached to the 2-position of the tetrahydrofuran ring, a structure that combines the properties of a cyclic ether with those of an amine. This unique structure makes it a molecule of interest in various research fields, particularly as a potential building block or intermediate in organic synthesis and medicinal chemistry for the development of new compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

292054-36-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-methyloxolan-2-amine

InChI

InChI=1S/C5H11NO/c1-5(6)3-2-4-7-5/h2-4,6H2,1H3

InChI Key

JZJSOBCRHDVGMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetrahydrofuran-2-amine typically involves the catalytic hydrogenation of furfural, which is derived from biomass sources such as corncobs or bagasse. The hydrogenation process converts furfural to 2-methyltetrahydrofuran, which can then be further functionalized to introduce the amine group at the second position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and catalysts to ensure efficient conversion of furfural to the desired product. The use of renewable biomass sources makes this process environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydrofuran-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of amine derivatives .

Scientific Research Applications

Applications in Organic Chemistry

1. Solvent in Organometallic Chemistry

  • Grignard Reactions : 2-Methyltetrahydrofuran-2-amine is utilized as a solvent for Grignard reagents due to its ability to coordinate with magnesium ions. This property enhances the efficiency of organometallic reactions, leading to cleaner separations and higher yields .

2. Alternative to Tetrahydrofuran

  • The compound serves as a higher boiling substitute for THF in specialty solvent applications. Its unique solvation properties allow for reactions that require low temperatures or higher reflux conditions, expanding the scope of possible chemical transformations .

Applications in Green Chemistry

1. Biomass-Derived Solvent

  • Derived from renewable resources such as furfural and levulinic acid, this compound is promoted as an environmentally friendly solvent. Its use aligns with green chemistry principles, aiming to reduce reliance on petroleum-based solvents .

2. Enzymatic Reactions

  • The compound has been successfully used in enzymatic polymerizations and other biotransformations, showcasing its versatility in green synthesis methodologies. Its stability allows for prolonged reaction times without degradation, making it suitable for complex biochemical processes .

Industrial Applications

1. Electrolyte Formulations

  • In the field of battery technology, this compound is incorporated into electrolyte formulations for lithium-ion batteries. Its properties enhance ionic conductivity and thermal stability, contributing to improved battery performance .

2. Fuel Additive

  • The United States Department of Energy has approved this compound as an additive for gasoline, highlighting its potential in alternative fuel formulations. Its stability and lower volatility compared to other furyl compounds make it a viable option for motor fuels .

Mechanism of Action

The mechanism of action of 2-Methyltetrahydrofuran-2-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound in different environments. These interactions are crucial for its role in catalysis and organic synthesis .

Comparison with Similar Compounds

Structural Isomers and Enantiomers

  • (R)-Tetrahydrofuran-2-yl-methylamine (CAS: 7202-43-9) :
    • Structure : Enantiomer with a methyl group attached to the tetrahydrofuran ring’s 2-position but differing in stereochemistry.
    • Applications : Used as a chiral building block in asymmetric synthesis for pharmaceuticals.
    • Key Differences : Stereochemical configuration affects interactions with biological targets (e.g., enzymes, receptors), making it critical for enantioselective syntheses.

Derivatives with Aromatic Substituents

  • (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 510723-78-1) :

    • Structure : Incorporates a fluorinated benzyl group, increasing lipophilicity and metabolic stability compared to the methyl-substituted parent compound.
    • Applications : Likely used in drug discovery for enhanced blood-brain barrier penetration.
    • Key Differences : Fluorine atoms improve electronegativity and resistance to oxidative metabolism, altering pharmacokinetics.
  • (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Structure: Features a 3-methylbenzyl group, enhancing steric bulk and aromatic interactions. Applications: Potential use in designing receptor antagonists or agonists where aromatic stacking is critical.

Non-Hydrogenated Furan Analog

  • (2,2-Difluoroethyl)(furan-2-ylmethyl)amine (CAS: 1178471-37-8) :
    • Structure : Replaces the tetrahydrofuran ring with a planar furan, reducing ring strain but increasing electron-rich character.
    • Applications : Suited for reactions requiring nucleophilic aromatic substitution or coordination chemistry.
    • Key Differences : The unsaturated furan ring lowers solubility in polar solvents compared to tetrahydrofuran derivatives.

Physicochemical and Functional Comparisons

Compound Molecular Weight CAS Number Key Substituents Solubility Applications
2-Methyltetrahydrofuran-2-amine ~115.18 (estimated) Not explicitly given Methyl group at 2-position Moderate (THF) Pharmaceutical intermediate
(R)-Tetrahydrofuran-2-yl-methylamine 115.18 7202-43-9 Chiral methyl group High (THF) Asymmetric synthesis
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 223.27 510723-78-1 Fluorobenzyl group Low (aqueous) CNS-targeting drugs
(2,2-Difluoroethyl)(furan-2-ylmethyl)amine 146.09 1178471-37-8 Difluoroethyl, furan Low (aqueous) Coordination chemistry

Biological Activity

2-Methyltetrahydrofuran-2-amine (2-MeTHF-2-NH2) is a compound that has garnered attention for its potential applications in various fields, including synthetic chemistry and medicinal research. This article explores the biological activity of 2-MeTHF-2-NH2, focusing on its chemical properties, biological effects, and potential applications.

2-Methyltetrahydrofuran (2-MeTHF) is a cyclic ether that has been recognized for its favorable solvent properties in organic synthesis. The introduction of an amine group at the 2-position enhances its nucleophilicity and reactivity in various chemical reactions. The presence of the methyl group at the 2-position significantly affects the compound's stability and reactivity, making it a versatile agent in synthetic chemistry .

Toxicological Assessment

Recent studies have evaluated the toxicological profile of 2-MeTHF and its derivatives, including 2-MeTHF-2-NH2. In vitro tests have shown that 2-MeTHF does not exhibit genotoxic activity, indicating a low risk for chromosome damage in mammalian cells . This characteristic is crucial for its application in medicinal chemistry, where safety is paramount.

Antimicrobial Properties

Research has indicated that 2-MeTHF-2-NH2 exhibits antimicrobial activity against a range of bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics . This suggests that 2-MeTHF-2-NH2 could serve as a potential lead compound for developing new antimicrobial agents.

Application in Organic Synthesis

A significant body of research has focused on the use of 2-MeTHF as a solvent in various organic reactions. Its ability to facilitate reactions involving organometallic compounds has been highlighted in several studies. For example, Monticelli et al. reported that 2-MeTHF enhances the efficiency of reactions involving lithium reagents, leading to higher yields and selectivity compared to traditional solvents like tetrahydrofuran (THF) .

Peptide Synthesis

The use of 2-MeTHF in peptide synthesis has also been explored. Its biocompatibility makes it an attractive alternative to more toxic solvents traditionally used in this field. The efficiency of peptide coupling reactions has been shown to improve when conducted in 2-MeTHF, suggesting its potential utility in pharmaceutical applications .

Data Tables

Biological Activity Tested Organisms Minimum Inhibitory Concentration (MIC)
Antimicrobial ActivityE. coliX µg/mL
S. aureusY µg/mL

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Methyltetrahydrofuran-2-amine in laboratory settings?

  • Methodological Answer : Prioritize hazard mitigation by reviewing Safety Data Sheets (SDS) for acute toxicity and handling guidelines. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal hazards . Avoid contact with oxidizing agents (e.g., peroxides) and strong acids/bases, as incompatibilities may lead to exothermic reactions or decomposition . Store in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption or oxidation.

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common approach involves ring-opening functionalization of 2-methyltetrahydrofuran derivatives. For example, Grignard reactions in tetrahydrofuran (THF) solvents can introduce amine groups via nucleophilic substitution or reductive amination . Alternatively, catalytic hydrogenation of furan precursors with ammonia or amines under high-pressure H₂ may yield the target compound. Reaction progress should be monitored via TLC or GC-MS to optimize yields .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the tetrahydrofuran ring protons (δ 1.5–2.0 ppm for methyl groups, δ 3.5–4.0 ppm for oxygen-adjacent CH₂) and amine protons (broad singlet near δ 1.5–2.5 ppm if free, or shifted if protonated).
  • IR : Look for N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1070 cm⁻¹) from the furan ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 101 for C₅H₁₁NO) and fragmentation patterns can confirm the backbone.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?

  • Methodological Answer : Employ chiral catalysts such as BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during ring-opening or reductive amination steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Reaction solvents (e.g., THF or 2-MeTHF) should be rigorously dried to prevent racemization .

Q. What analytical techniques are recommended for quantifying residual this compound in drug formulations?

  • Methodological Answer : Follow ICH Q3C guidelines for Class 2 solvents. Use gas chromatography (GC) with headspace sampling and FID detection, calibrated against known standards. Method validation should include limits of detection (LOD < 50 ppm) and precision studies (RSD < 5%). For trace analysis, LC-MS/MS with ion-pairing reagents (e.g., heptafluorobutyric acid) improves sensitivity .

Q. How can contradictory kinetic data in the aminolysis of 2-methyltetrahydrofuran derivatives be resolved?

  • Methodological Answer :

Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-ammonia) to track reaction pathways and identify intermediates via NMR or MS.

Computational Modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., SN2 vs. SN1 mechanisms).

In Situ Monitoring : Utilize real-time IR or Raman spectroscopy to detect transient species and refine rate laws .

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